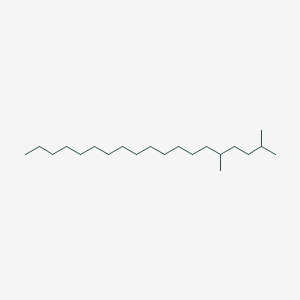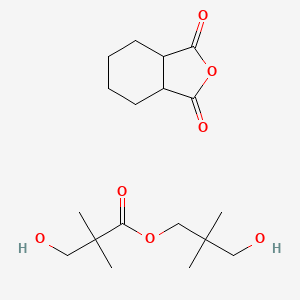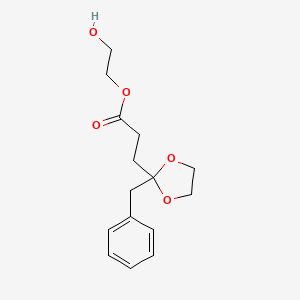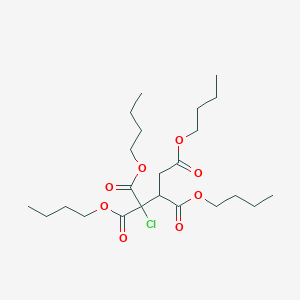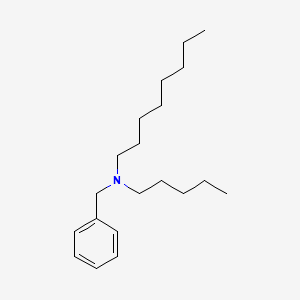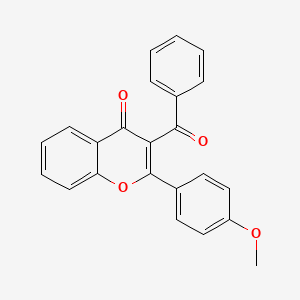
3-Benzoyl-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and benzoylation. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base. The final product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and transcription factors that regulate cell growth and survival pathways.
Vergleich Mit ähnlichen Verbindungen
3-Benzoylflavanone: Shares a similar core structure but lacks the methoxy group.
2-(4-Methoxyphenyl)-4H-chromen-4-one: Similar structure but without the benzoyl group.
4H-Chromen-4-one derivatives: A broad class of compounds with varying substituents.
Uniqueness: 3-Benzoyl-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of both benzoyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a therapeutic agent, particularly in anticancer research.
Eigenschaften
CAS-Nummer |
66033-67-8 |
|---|---|
Molekularformel |
C23H16O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-benzoyl-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C23H16O4/c1-26-17-13-11-16(12-14-17)23-20(21(24)15-7-3-2-4-8-15)22(25)18-9-5-6-10-19(18)27-23/h2-14H,1H3 |
InChI-Schlüssel |
MJOXNGBSTFZXLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)




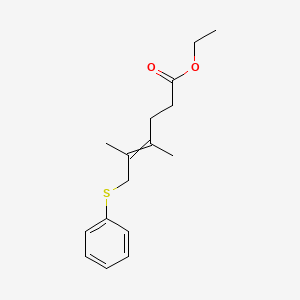
![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
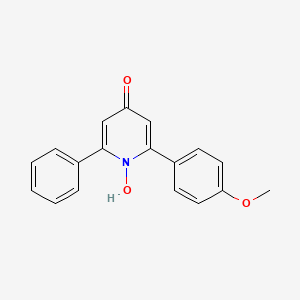
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)
